REACTION_SMILES
|
[CH3:29][c:30]1[cH:31][cH:32][c:33]([S:34]([O:35][CH:40]2[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]2)(=[O:36])=[O:37])[cH:38][cH:39]1.[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[O:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[O:47]=[CH:48][N:49]([CH3:50])[CH3:51]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:40]3[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]3)[cH:8][n:9][c:10]12
|
Name
|
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncnc2[nH]cnc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Nc1ncnc2c1ncn2C1COC(CO)C1
|
Type
|
product
|
Smiles
|
Nc1ncnc2c1ncn2C1COC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:29][c:30]1[cH:31][cH:32][c:33]([S:34]([O:35][CH:40]2[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]2)(=[O:36])=[O:37])[cH:38][cH:39]1.[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[O:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[O:47]=[CH:48][N:49]([CH3:50])[CH3:51]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:40]3[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]3)[cH:8][n:9][c:10]12
|
Name
|
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncnc2[nH]cnc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Nc1ncnc2c1ncn2C1COC(CO)C1
|
Type
|
product
|
Smiles
|
Nc1ncnc2c1ncn2C1COC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |